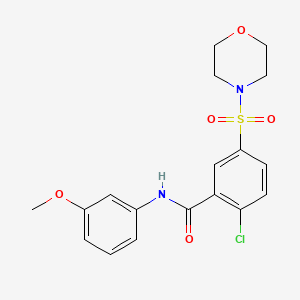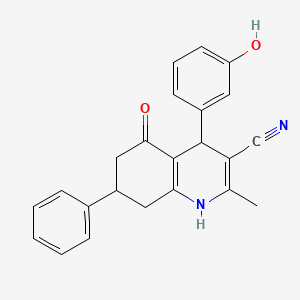![molecular formula C19H28ClNO5 B5006148 N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate, also known as CCPA, is a selective agonist of the alpha-2A adrenergic receptor. It has been widely used in scientific research for its potential therapeutic applications in various diseases, including hypertension, depression, and attention deficit hyperactivity disorder (ADHD).
作用機序
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate selectively activates the alpha-2A adrenergic receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a decrease in the release of norepinephrine and an increase in the release of dopamine, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a hypotensive effect, which is likely due to its ability to decrease the release of norepinephrine. In addition, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects in depression and ADHD.
実験室実験の利点と制限
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate is a highly selective agonist of the alpha-2A adrenergic receptor, which makes it a valuable tool for studying the physiological effects of this receptor. However, like any experimental tool, this compound has its limitations. For example, it may not accurately reflect the physiological effects of endogenous ligands, and its effects may be influenced by factors such as dose, route of administration, and experimental conditions.
将来の方向性
There are many potential future directions for research on N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate. One area of interest is the development of more selective and potent agonists of the alpha-2A adrenergic receptor, which may have greater therapeutic potential. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and substance abuse disorders. Finally, the development of new methods for the synthesis and delivery of this compound may help to overcome some of the limitations of this compound in experimental settings.
合成法
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate can be synthesized using a multi-step process, starting from 4-chloro-2-methylphenol. The first step involves the synthesis of 3-(4-chloro-2-methylphenoxy)propylamine, which is then reacted with N-methylcyclohexanamine to form this compound. The final step involves the formation of this compound oxalate salt, which is a more stable form of the compound for storage and transportation.
科学的研究の応用
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a hypotensive effect, which makes it a potential candidate for the treatment of hypertension. In addition, this compound has been studied for its potential antidepressant effects, as it has been shown to increase the levels of norepinephrine and dopamine in the brain. This compound has also been studied for its potential use in the treatment of ADHD, as it has been shown to improve cognitive function and reduce impulsivity in animal models.
特性
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-13-15(18)9-10-17(14)20-12-6-11-19(2)16-7-4-3-5-8-16;3-1(4)2(5)6/h9-10,13,16H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYCNRRTOMOJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN(C)C2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B5006083.png)
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)

![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5006155.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B5006162.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)